molecular formula C10H14BFO3 B8209040 (4-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid

(4-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid

Cat. No.: B8209040
M. Wt: 212.03 g/mol
InChI Key: BAEWNHJYYRULBE-UHFFFAOYSA-N
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Description

(4-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C10H14BFO3. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, isopropoxy, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-3-isopropoxy-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or substituted alkene.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

    Conditions: The reactions are typically carried out in solvents such as toluene, DMF, or ethanol at temperatures ranging from room temperature to 100°C.

Major Products: The major products formed from these reactions are biaryl compounds or substituted alkenes, depending on the nature of the halide used in the coupling reaction.

Scientific Research Applications

(4-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the development of pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound can be used to create bioconjugates and probes for biological studies, particularly in the development of fluorescent markers and imaging agents.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The primary mechanism of action for (4-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid is its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

(4-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid can be compared with other boronic acids such as:

  • (3-Fluoro-5-methylphenyl)boronic acid
  • (4-Fluoro-3-methylphenyl)boronic acid
  • (4-Methoxyphenyl)boronic acid

Uniqueness: The presence of the isopropoxy group in this compound provides unique steric and electronic properties that can influence the reactivity and selectivity of the compound in cross-coupling reactions. This makes it a valuable reagent for the synthesis of specific target molecules that require these unique properties.

Properties

IUPAC Name

(4-fluoro-3-methyl-5-propan-2-yloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-6(2)15-9-5-8(11(13)14)4-7(3)10(9)12/h4-6,13-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEWNHJYYRULBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OC(C)C)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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